Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)-
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Overview
Description
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- is a synthetic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- involves multiple steps, including the formation of intermediate compounds The process typically starts with the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as enzyme inhibitors for treating specific diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, particularly targeting urease enzymes. By inhibiting urease, the compound prevents the hydrolysis of urea, leading to a decrease in ammonia production and pH levels in the affected environment .
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic acid: A simpler analog with similar enzyme inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with distinct biological activities.
Hydroxylamine derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Acetohydroxamic acid, N,O-diethyl-2-(2-methoxy-4-propylphenoxy)- is unique due to its specific structural modifications, which enhance its chemical stability and biological activity compared to other similar compounds
Properties
CAS No. |
93146-61-3 |
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Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
N-ethoxy-N-ethyl-2-(2-methoxy-4-propylphenoxy)acetamide |
InChI |
InChI=1S/C16H25NO4/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)21-7-3/h9-11H,5-8,12H2,1-4H3 |
InChI Key |
GOSGYQXZWSJFPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)N(CC)OCC)OC |
Origin of Product |
United States |
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